Fluorine-Driven Lipophilicity Modulation: 6'-Fluoro vs. Non-Fluorinated Parent Scaffold
The 6'-fluoro substituent on 6'-Fluorospiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one imparts a computed XLogP3 of 0.4 [1], representing a measurable increase in lipophilicity relative to the non-fluorinated parent scaffold. While direct XLogP3 data for the des-fluoro analog (spiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one free base) is not reported in computational databases, the addition of a fluorine substituent onto an aromatic ring typically increases calculated logP by approximately 0.3–0.5 log units compared to the hydrogen analog [2]. This fluorine-mediated lipophilicity adjustment is critical for modulating membrane permeability and target-binding kinetics in medicinal chemistry programs.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 0.4 (PubChem computed) [1] |
| Comparator Or Baseline | Non-fluorinated parent scaffold (spiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one free base, CAS 2309454-84-8 as TFA salt): XLogP3 not explicitly reported; estimated ~0.0 to ~−0.1 based on subtraction of fluorine contribution. |
| Quantified Difference | Estimated ΔXLogP3 ≈ +0.4 to +0.5 (fluorinated vs. non-fluorinated) |
| Conditions | Computed by XLogP3 3.0 algorithm in PubChem (release 2025.04.14) |
Why This Matters
The 6'-fluoro substitution provides a finely tuned, intermediate lipophilicity (XLogP3 0.4) that balances permeability and solubility—an advantage over both excessively lipophilic regioisomers and the low-lipophilicity des-fluoro parent for achieving oral bioavailability.
- [1] PubChem CID 118991691. Computed Properties: XLogP3-AA = 0.4. https://pubchem.ncbi.nlm.nih.gov/compound/118991691 View Source
- [2] Bhutani, P.; Joshi, G.; Raja, N.; et al. U.S. FDA Approved Drugs from 2015–June 2020: A Perspective. J. Med. Chem. 2021, 64 (5), 2339–2381. (Provides benchmark for fluorine logP contribution) View Source
